REACTION_CXSMILES
|
C1(P([N:15]=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.Cl.[F:19][C:20]1[CH:25]=[CH:24][C:23]([C:26]2(C(O)=O)[CH2:31][CH2:30][N:29]([CH3:32])[CH2:28][CH2:27]2)=[CH:22][CH:21]=1.[OH-].[Na+]>C1(C)C=CC=CC=1.Cl>[F:19][C:20]1[CH:25]=[CH:24][C:23]([C:26]2([NH2:15])[CH2:31][CH2:30][N:29]([CH3:32])[CH2:28][CH2:27]2)=[CH:22][CH:21]=1 |f:1.2,3.4|
|
Name
|
TEA
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.98 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
4-(4-fluorophenyl)-1-methyl-4-piperidinecarboxylic acid hydrochloride
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
Cl.FC1=CC=C(C=C1)C1(CCN(CC1)C)C(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then it was cooled to rt
|
Type
|
WASH
|
Details
|
washed with an aqueous std K2CO3 solution
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
CUSTOM
|
Details
|
the organic phase was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
Then it was cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with AcOEt
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with water and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum to a residue which
|
Type
|
CUSTOM
|
Details
|
was purified by silica cartridge (from DCM to DCM/MeOH/TEA 90:5:5)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1(CCN(CC1)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |